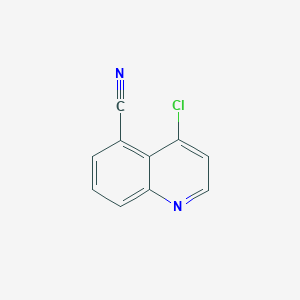

4-Chloroquinoline-5-carbonitrile

Description

Properties

IUPAC Name |

4-chloroquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFLCFMMESPBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624054 | |

| Record name | 4-Chloroquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132586-14-2 | |

| Record name | 4-Chloroquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile

CAS Number: 132586-14-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinoline-5-carbonitrile is a substituted quinoline derivative of interest to the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, most notably antimalarial drugs like chloroquine and anticancer agents. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of diverse compound libraries. The carbonitrile moiety at the 5-position can influence the molecule's electronic properties, metabolic stability, and potential for hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, proposed synthetic routes, and potential applications in biomedical research. Due to the limited publicly available data for this specific compound, information from closely related analogs is presented to infer potential properties and experimental approaches.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 132586-14-2 | [1][2] |

| Molecular Formula | C₁₀H₅ClN₂ | [1][2] |

| Molecular Weight | 188.61 g/mol | [2] |

| Physical Form | White Solid | |

| Purity | ≥96% | |

| Storage | Sealed in dry, Room Temperature | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: The melting point of the isomeric 4-chloroquinoline-2-carbonitrile is reported as 109 °C, and the parent compound, 4-chloroquinoline, has a melting point of 28-31 °C. These values are for reference and may not be predictive for this compound.[3][4]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of substituted quinolines, a plausible synthetic pathway can be proposed. The synthesis of chloroquinoline-carbonitriles often involves the construction of the quinoline ring system followed by chlorination and cyanation steps, or the functionalization of a pre-existing chloroquinoline core.

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable aniline precursor, followed by a cyclization reaction to form the quinoline ring, and subsequent functional group interconversions. For instance, a common method for quinoline synthesis is the Gould-Jacobs reaction.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution

This compound can serve as a key intermediate for generating libraries of 4-substituted quinoline derivatives via nucleophilic aromatic substitution (SNAr). The chloro group at the 4-position is activated towards displacement by various nucleophiles.

Objective: To synthesize a 4-aminoquinoline derivative from this compound.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., butylamine)

-

Solvent (e.g., ethanol, N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate)

-

Dichloromethane

-

5% aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [5]

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the amine nucleophile (2-3 equivalents). If the amine salt is used, add a non-nucleophilic base.

-

Heat the reaction mixture to reflux (e.g., 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, remove the solvent under reduced pressure.

-

Take up the residue in dichloromethane and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the broader family of quinoline derivatives exhibits a wide range of biological activities, suggesting potential avenues of investigation for this compound.

Anticancer Potential

The 4-aminoquinoline scaffold is a known pharmacophore in several anticancer agents. Derivatives of 4-chloroquinolines have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, such as human breast tumor cells (MCF7 and MDA-MB468).[5][6] It is plausible that this compound could serve as a precursor for novel anticancer compounds.

Kinase Inhibition

Protein kinases are critical targets in cancer drug discovery. The quinoline core is present in several approved kinase inhibitors. Related 4-anilinoquinolines have been identified as inhibitors of kinases such as Protein Kinase Novel 3 (PKN3). This suggests that derivatives of this compound could be screened for kinase inhibitory activity.[7]

Antimalarial Activity

The 4-amino-7-chloroquinoline core is the hallmark of the antimalarial drug chloroquine. Research into new antimalarial agents often involves modifications of the quinoline scaffold to overcome drug resistance.[8] Derivatives of this compound could be explored for their potential as antimalarial agents.

Proposed Experimental Workflows

Given the potential applications of this compound as a scaffold for drug discovery, the following workflow outlines a general approach for its biological evaluation.

Caption: Proposed workflow for the biological evaluation of this compound derivatives.

General Protocol for In Vitro Cytotoxicity Screening

This protocol describes a general method for assessing the cytotoxic effects of compounds derived from this compound on cancer cell lines.[5]

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF7, MDA-MB468)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

Procedure:

-

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 hours).

-

Terminate the assay by fixing the cells with cold TCA.

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Conclusion

This compound (CAS 132586-14-2) is a chemical intermediate with significant potential for the development of novel therapeutic agents. While specific data on its physical properties and biological activity are scarce, its structural features suggest that it is a valuable starting point for the synthesis of compound libraries targeting a range of diseases, including cancer and malaria. The experimental protocols and workflows outlined in this guide, based on established methodologies for related quinoline derivatives, provide a framework for researchers to explore the potential of this compound in drug discovery and development. Further research is warranted to fully characterize its physicochemical properties and to synthesize and evaluate derivatives for their biological activity.

References

- 1. 4-Chloro-quinoline-5-carbonitrile | 132586-14-2 [sigmaaldrich.com]

- 2. 4-Chloro-quinoline-5-carbonitrile - CAS:132586-14-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-chloroquinoline-2-carbonitrile CAS#: 4552-43-6 [chemicalbook.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

physical and chemical properties of 4-Chloroquinoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Chloroquinoline-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of chemical reactivity and spectroscopic analysis to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinoline derivatives in drug discovery and materials science.

Core Physical and Chemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₅ClN₂ | Calculated |

| Molecular Weight | 188.62 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from supplier data for similar compounds. |

| Melting Point | Estimated: 130-150 °C | Based on melting points of similar substituted chloroquinolines. The presence of the polar nitrile group is expected to increase the melting point compared to 4-chloroquinoline (28-31 °C). |

| Boiling Point | Estimated: > 300 °C | Based on the boiling point of 4-chloroquinoline (260-261 °C) and the expected increase due to the carbonitrile group. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from the general solubility of quinoline derivatives. |

| CAS Number | 132586-14-2 | Supplier Information |

Proposed Synthesis Protocol

A robust and specific experimental protocol for the synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of analogous quinoline carbonitriles. The following proposed multi-step synthesis starts from the readily available 4-hydroxyquinoline.

Experimental Workflow for Proposed Synthesis:

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline

-

To a stirred solution of 4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-hydroxy-5-nitroquinoline.

Step 2: Synthesis of 4-Chloro-5-nitroquinoline

-

A mixture of 4-hydroxy-5-nitroquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.

-

After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-5-nitroquinoline.

Step 3: Synthesis of 5-Amino-4-chloroquinoline

-

To a solution of 4-chloro-5-nitroquinoline (1 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with an aqueous solution of sodium carbonate and extract the product with ethyl acetate or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-amino-4-chloroquinoline.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

-

Dissolve 5-amino-4-chloroquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predicted characteristic peaks for this compound based on the analysis of its functional groups and the known spectra of similar compounds.

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.8-9.0 (d, 1H, H2), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~150 (C4), δ ~148 (C8a), δ ~130-135 (Ar-C), δ ~120-130 (Ar-CH), δ ~115 (CN), δ ~110 (C5) |

| IR (KBr, cm⁻¹) | ~2230 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C and C=N aromatic stretching), ~800-850 cm⁻¹ (C-Cl stretch) |

| Mass Spec. (EI) | m/z 188/190 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of Cl, CN, and HCN. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the chloro, cyano, and quinoline ring functionalities.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing quinoline nitrogen. This is a key reaction for further functionalization.

-

Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring.

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents and strong acids or bases.

Logical Relationship of Reactivity:

Caption: Key chemical transformations of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Many quinoline derivatives exhibit significant biological activities.

Potential Therapeutic Areas:

-

Anticancer: Numerous 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism often involves intercalation into DNA, inhibition of topoisomerase, or modulation of cell signaling pathways involved in proliferation and apoptosis.

-

Antimalarial: The 4-aminoquinoline core is central to the structure of chloroquine, a historically important antimalarial drug.[2] Although resistance is widespread, the quinoline scaffold remains a key template for the design of new antimalarial agents.

-

Antibacterial: Some quinoline-3-carbonitrile derivatives have been evaluated for their antibacterial properties, showing potential against both Gram-positive and Gram-negative bacteria.[3]

Potential Signaling Pathway Involvement:

Given the established activities of similar compounds, this compound or its derivatives could potentially interact with pathways crucial for cell survival and proliferation.

Caption: Potential mechanisms and cellular outcomes of this compound derivatives.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents and functional materials. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential biological relevance based on the current state of knowledge. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological characteristics of this promising molecule.

References

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroquinoline-5-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its initial discovery and synthesis, provides detailed experimental protocols for its preparation, and presents its known physicochemical properties in a structured format. Due to the limited publicly available information on the specific biological pathways involving this compound, this guide focuses on its chemical synthesis and characterization, treating it as a valuable chemical intermediate. A detailed workflow of its seminal synthesis is provided as a visual guide.

Introduction and Historical Context

The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, most notably in antimalarial drugs like chloroquine. The introduction of various functional groups onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 4-Chloroquinoline derivatives, in particular, serve as crucial intermediates in the synthesis of numerous targeted therapeutic agents.

The first documented synthesis of this compound was reported in 1947 by H. R. Snyder, H. E. Freier, P. Kovacic, and E. M. Van Heyningen in the Journal of the American Chemical Society. Their work focused on the synthesis of 4-hydroxyquinolines and their subsequent conversion to the corresponding 4-chloro derivatives. This research laid the groundwork for the availability of this compound as a building block for further chemical exploration.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂ | Sigma-Aldrich[1] |

| Molecular Weight | 188.61 g/mol | ChemScene |

| CAS Number | 132586-14-2 | Sigma-Aldrich[1] |

| Appearance | White Solid | Sigma-Aldrich[1] |

| Purity | ≥96% | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| InChI Key | CZFLCFMMESPBGQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | Clc1cncc2cccc(c12)C#N | |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | ChemScene |

| logP | 2.76 | ChemScene |

Experimental Protocols: The Seminal Synthesis

The original synthesis of this compound involves a two-step process starting from 5-cyano-4-hydroxyquinoline. The detailed experimental protocol, adapted from the 1947 publication by Snyder et al., is provided below.

Synthesis of 5-Cyano-4-hydroxyquinoline

This precursor is synthesized via the reaction of ethyl formate with the sodium salt of ethyl α-(m-cyanoanilino)acetate, followed by cyclization.

Materials:

-

Ethyl α-(m-cyanoanilino)acetate

-

Sodium

-

Anhydrous ether

-

Ethyl formate

-

Dowtherm

Procedure:

-

Preparation of the Sodium Salt: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve sodium in anhydrous ether.

-

Slowly add ethyl α-(m-cyanoanilino)acetate to the sodium-ether suspension with stirring.

-

After the formation of the sodium salt is complete, add ethyl formate dropwise to the stirred suspension.

-

Continue stirring for several hours at room temperature.

-

Cyclization: The resulting intermediate is cyclized by heating in a high-boiling point solvent such as Dowtherm to yield 5-cyano-4-hydroxyquinoline.

-

The product is isolated and purified by recrystallization.

Synthesis of this compound

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is achieved by treatment with phosphorus oxychloride.

Materials:

-

5-Cyano-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a flask equipped with a reflux condenser, mix 5-cyano-4-hydroxyquinoline with an excess of phosphorus oxychloride.

-

Heat the mixture under reflux for a specified period (typically 1-2 hours).

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to decompose the excess phosphorus oxychloride.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).

Synthetic Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in the seminal literature.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Discovery

While specific biological activities for this compound are not extensively reported, its structural features make it a valuable intermediate in medicinal chemistry. The 4-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains, particularly those containing amine functionalities. The 5-carbonitrile group can also be a site for chemical modification, for example, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid.

Therefore, this compound is a useful scaffold for the generation of chemical libraries for high-throughput screening in drug discovery programs targeting a wide range of diseases, including but not limited to infectious diseases and oncology.

Conclusion

This compound, first synthesized in 1947, remains a relevant and useful building block in organic and medicinal chemistry. While its own biological profile is not well-defined in the public literature, its utility as a versatile intermediate for the synthesis of more complex quinoline derivatives is clear. This guide has provided a detailed account of its history, a compilation of its known properties, and a thorough description of its seminal synthesis, offering a valuable resource for researchers in the field. Further investigation into the biological effects of this compound and its derivatives may yet uncover novel therapeutic applications.

References

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chloroquinoline-5-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern on the quinoline core, this molecule holds potential for further functionalization and exploration of its biological and chemical properties. This document consolidates available data on its nomenclature, chemical properties, and provides a proposed synthetic approach based on established chemical principles, while also highlighting areas where further research is required.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a chlorine atom at the 4-position and a nitrile group at the 5-position of a quinoline ring is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-chloro-5-quinolinecarbonitrile[1]

Synonyms:

-

4-CHLORO-QUINOLINE-5-CARBONITRILE

-

SCHEMBL6464808

-

DTXSID10624054

-

MFCD08688611

-

AKOS006289040

-

SB32835

-

DB-062913

-

CS-0341342

-

FT-0704509

-

EN300-8084076

CAS Number: 132586-14-2[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The information below is a combination of data from commercial suppliers and predicted values for related isomers. Experimental verification of these properties is highly recommended.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂ | - |

| Molecular Weight | 188.62 g/mol | [1] |

| Physical Appearance | White Solid | [1] |

| Purity | 96% | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Predicted: 320.4 ± 22.0 °C | (Data for 2-carbonitrile isomer)[2] |

| Solubility | Data not available | - |

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines. The following multi-step synthesis is a hypothetical pathway that would require experimental validation.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxyquinoline-5-carboxylic acid This step would likely involve a cyclization reaction, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline derivative. The specific starting material would be a derivative of anthranilic acid.

Step 2: Chlorination to 4-Chloroquinoline-5-carbonyl chloride The intermediate from Step 1 would undergo chlorination, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step would convert the hydroxyl group to a chloro group and the carboxylic acid to an acyl chloride.

Step 3: Amidation to 4-Chloroquinoline-5-carboxamide The reactive acyl chloride from Step 2 would be treated with an ammonia source, such as aqueous ammonia, to form the corresponding carboxamide.

Step 4: Dehydration to this compound The final step involves the dehydration of the carboxamide to the nitrile. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Note: This proposed synthesis is illustrative. The actual reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized experimentally.

Biological Activity and Signaling Pathways (Research Area)

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound. However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antimalarials, anticancer agents, and antibacterials.

The presence of the chlorine atom at the 4-position and the nitrile group at the 5-position could confer unique biological properties. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, potentially influencing the compound's interaction with biological targets.

Given the known activities of other quinoline derivatives, a logical starting point for investigating the biological potential of this compound would be to screen it for activities in the following areas:

Caption: Potential areas for biological screening of this compound.

Future research could involve in vitro assays against various cancer cell lines, parasites, and bacteria. Should any significant activity be observed, further studies to elucidate the mechanism of action and identify the specific signaling pathways involved would be warranted.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide provides its formal nomenclature and a plausible, yet unverified, synthetic route. The key areas for future research are the experimental validation of its physicochemical properties, the optimization of a reliable synthetic protocol, and a thorough investigation of its potential biological activities. The rich history of the quinoline core in drug discovery suggests that this compound could be a valuable building block for the development of novel therapeutic agents or functional materials. Researchers are encouraged to undertake these exploratory studies to unlock the full potential of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Chloroquinoline-5-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on the requisite experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data, which is critical for process development, formulation, and preclinical studies.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₁₀H₅ClN₂. It is characterized as a white solid.[1] Its structure, featuring a quinoline core substituted with a chloro group and a carbonitrile group, makes it a valuable building block in the synthesis of biologically active molecules. Understanding its solubility profile in different organic solvents is paramount for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification strategies, and the formulation of dosage forms.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Therefore, this guide presents a template for the systematic determination and presentation of such data. Researchers are encouraged to use the experimental protocols outlined in Section 3 to populate this table with their own empirical data.

Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Solvent Polarity (Relative) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Non-Polar Solvents | ||||

| Hexane | 0.009 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Toluene | 0.099 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Polar Aprotic Solvents | ||||

| Diethyl Ether | 0.117 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Tetrahydrofuran (THF) | 0.207 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Ethyl Acetate | 0.228 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Acetone | 0.355 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Acetonitrile | 0.460 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Dimethylformamide (DMF) | 0.386 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Polar Protic Solvents | ||||

| 1-Butanol | 0.586 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Isopropanol | 0.546 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Ethanol | 0.654 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

| Methanol | 0.762 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |

Note: Solvent polarity values are provided for context and are based on established relative polarity scales.[2]

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. For the purpose of process chemistry and formulation, thermodynamic solubility is often the more relevant measure.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Stoppered flasks or vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4][5]

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or carefully withdraw the supernatant using a syringe fitted with a filter.[4]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in g/L and mol/L.

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7] These methods measure the concentration at which a compound precipitates when an aliquot of its DMSO stock is added to an aqueous or organic medium.[7] While useful for rapid screening, kinetic solubility can sometimes overestimate the thermodynamic solubility.[3]

Common Kinetic Solubility Assay Techniques:

-

Nephelometry: This method detects precipitate formation by measuring light scattering.[6][7]

-

Direct UV Assay: This technique involves filtering the solution to remove any precipitate and then measuring the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[6][7]

Experimental Workflow and Visualization

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility of this compound in organic solvents. By following the detailed experimental protocols, researchers and drug development professionals can generate the critical data necessary to optimize synthetic routes, develop robust purification methods, and design effective formulations. The provided table template and workflow diagram serve as practical tools to guide and standardize the process of solubility determination for this important pharmaceutical intermediate.

References

- 1. 4-Chloro-quinoline-5-carbonitrile | 132586-14-2 [sigmaaldrich.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 4-Chloroquinoline-5-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, presenting predicted spectroscopic data based on the analysis of its parent compound, 4-chloroquinoline, and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral characteristics of 4-chloroquinoline and the expected influence of the 5-carbonitrile substituent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.90 - 8.80 | d | ~4.5 | H-2 |

| 8.30 - 8.20 | d | ~8.5 | H-8 |

| 8.10 - 8.00 | d | ~8.5 | H-6 |

| 7.90 - 7.80 | t | ~7.5 | H-7 |

| 7.60 - 7.50 | d | ~4.5 | H-3 |

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and cyano groups, leading to a general downfield shift compared to quinoline.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.0 - 150.0 | C-2 |

| 150.0 - 148.0 | C-4 |

| 148.0 - 146.0 | C-8a |

| 135.0 - 133.0 | C-6 |

| 131.0 - 129.0 | C-8 |

| 129.0 - 127.0 | C-7 |

| 125.0 - 123.0 | C-4a |

| 123.0 - 121.0 | C-3 |

| 118.0 - 116.0 | C-5 |

| 116.0 - 114.0 | -CN |

Note: The carbon chemical shifts are predicted based on the substitution pattern. The nitrile carbon is expected in the 114-116 ppm range.

Table 3: Predicted IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium-Strong | C≡N stretch |

| 1600 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~1100 | Strong | C-Cl stretch |

| 900 - 650 | Strong | C-H out-of-plane bending |

Note: The most characteristic peak is the nitrile stretch. The C-Cl stretch and aromatic ring vibrations are also key diagnostic signals.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | 100/33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 162 | Moderate | [M-CN]⁺ |

| 153 | Moderate | [M-Cl]⁺ |

| 127 | Moderate | [M-Cl-CN]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard or solvent peak.

-

Infrared (IR) Spectroscopy

For a solid sample such as this compound, the KBr pellet method is commonly employed[1]:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment prior to sample analysis.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between structure and spectroscopic data.

References

commercial suppliers of 4-Chloroquinoline-5-carbonitrile

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a substituted quinoline, it serves as a valuable scaffold and key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the carbonitrile group at the 5-position can be further manipulated or may contribute to the molecule's interaction with biological targets. This guide provides a comprehensive overview of its commercial availability, key technical data, relevant experimental protocols, and its role within the context of targeted cancer therapy, specifically as a potential modulator of critical signaling pathways.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key quantitative data from various commercial sources to facilitate comparison. It is important for researchers to verify the specifications with the supplier by requesting a certificate of analysis (CoA) for their specific lot.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Sigma-Aldrich | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | ≥96% | White Solid[1] |

| Parchem | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | Not specified | Not specified |

| J & W Pharmlab | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | Not specified | White Solid[1] |

| BLD Pharm | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | Not specified | Not specified |

Note: While some suppliers may list CAS number 69875-49-6, this more commonly refers to the isomeric 4-Chloroquinoline-3-carbonitrile. Researchers should confirm the correct isomer and CAS number (132586-14-2 for the 5-carbonitrile) before purchasing.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative biological assay to evaluate its potential as a kinase inhibitor.

Proposed Synthesis of this compound

The synthesis of this compound can be approached via a two-step process involving the construction of the quinoline core followed by chlorination. A plausible route starts from a suitable aniline precursor to form the 4-hydroxyquinoline intermediate, which is then converted to the final product.

Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile

This step typically involves a cyclization reaction, such as the Gould-Jacobs reaction, starting with an appropriately substituted aniline and a malonic acid derivative.

-

Reactants :

-

2-Amino-6-cyanobenzoic acid (or a related aminobenzonitrile)

-

Diethyl malonate

-

Diphenyl ether (solvent)

-

-

Procedure :

-

A mixture of 2-amino-6-cyanobenzoic acid and diethyl malonate is heated, leading to the formation of an anilinomalonate intermediate.

-

This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C.

-

The high temperature induces a thermal cyclization to form the 4-hydroxyquinoline ring system.

-

Upon cooling, the product, 4-hydroxyquinoline-5-carbonitrile, precipitates from the solution and can be collected by filtration.

-

The crude product is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether and can be further purified by recrystallization.

-

Step 2: Chlorination of 4-Hydroxyquinoline-5-carbonitrile

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Reactants :

-

4-Hydroxyquinoline-5-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalyst, optional)

-

-

Procedure :

-

4-Hydroxyquinoline-5-carbonitrile is suspended in an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to facilitate the reaction.

-

The mixture is heated under reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl₃ and precipitate the crude product.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetone.

-

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

Given that quinoline derivatives are frequently investigated as kinase inhibitors, a common experiment is to assess their ability to inhibit the activity of a specific kinase, such as Src.

-

Principle : This assay measures the ability of the test compound (this compound) to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

-

Materials :

-

Recombinant human Src kinase

-

Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., an antibody-based system that detects phosphorylated substrate, or an ATP-depletion luminescence assay)

-

384-well microplate

-

-

Procedure :

-

A solution of the Src kinase and the substrate peptide in assay buffer is prepared.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in assay buffer.

-

In the wells of a microplate, add the kinase/substrate solution and the diluted test compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase or a known potent inhibitor).

-

To initiate the kinase reaction, a solution of ATP is added to all wells. The final ATP concentration should be at or near its Km value for the kinase.

-

The plate is incubated at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

The reaction is stopped by adding a detection reagent.

-

The signal (e.g., fluorescence or luminescence) is read using a plate reader.

-

The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Biological Context and Signaling Pathways

Quinoline-based molecules are widely recognized for their ability to function as ATP-competitive inhibitors of protein kinases.[2] Many of these kinases are critical components of signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Two such interconnected pathways are the Src and PI3K/Akt/mTOR pathways.

Src Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[3] Its aberrant activation is a common feature in many cancers. Activated Src can trigger multiple downstream cascades, including the PI3K/Akt pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[4][5] It is one of the most frequently activated pathways in human cancers. Upon activation by upstream signals (such as those from receptor tyrosine kinases or Src), PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth.

The structural similarity of this compound to known kinase inhibitors suggests it could potentially act as an inhibitor within these pathways, making it a compound of interest for developing targeted cancer therapies.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its utility as a scaffold for creating kinase inhibitors makes it a valuable tool for researchers. This guide has provided an overview of its commercial sources, a plausible synthetic route, a standard biological evaluation protocol, and the relevant signaling pathway context. Professionals in drug discovery and development can use this information as a foundational resource for their research endeavors with this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Purity and Assay of 4-Chloroquinoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for 4-Chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and development. This document details analytical methodologies for purity determination, presents available quantitative data, and outlines relevant experimental protocols. Furthermore, it visualizes a key biological pathway relevant to quinoline derivatives to provide context for its potential applications.

Compound Overview

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds, including antimalarials and anticancer agents.[1][2][3] The introduction of a chloro group at the 4-position and a carbonitrile group at the 5-position creates a unique electronic and structural profile that can be exploited for the development of novel therapeutic agents.

Purity and Impurity Profile

The purity of this compound is a critical parameter for its use in research and drug development, as impurities can significantly impact biological activity and lead to erroneous results.

Quantitative Purity Data

Table 1: Representative Impurity Profile Summary

| Impurity Type | Potential Impurities | Typical Method of Detection | Notes |

| Starting Materials | Unreacted precursors from synthesis | HPLC, GC-MS | The specific impurities will depend on the synthetic route employed. |

| Intermediates | Incompletely reacted intermediates | HPLC, LC-MS | Monitoring the disappearance of intermediates is key to reaction optimization. |

| By-products | Isomers, over-alkylated or hydrolyzed products | HPLC, LC-MS, NMR | Structural elucidation of by-products is essential for process understanding. |

| Residual Solvents | Solvents used in synthesis and purification | GC-HS (Headspace) | ICH guidelines define acceptable limits for residual solvents in APIs. |

| Inorganic Impurities | Salts, catalysts | ICP-MS, AAS | Typically monitored in the final active pharmaceutical ingredient. |

Experimental Protocols for Purity and Assay

Accurate determination of the purity and potency of this compound requires robust analytical methodologies. The following section details common experimental protocols for the analysis of quinoline derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying its impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating quinoline derivatives.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between the main peak and any impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm or 280 nm) is commonly used.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve is constructed using a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can be used for a highly accurate assay determination.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆) should be used.

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms in the molecule, confirming the quinoline ring structure and the presence of substituents.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment, including the carbon of the nitrile group.

-

qNMR for Assay: For quantitative analysis, a certified internal standard with a known purity is added to the sample in a precise weight-to-weight ratio. The assay of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used for the confirmation of the molecular weight of this compound and for the identification of impurities.

Methodology:

-

Instrumentation: Mass spectrometry is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for LC-MS analysis of quinoline derivatives.

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which can be used to confirm the presence of chlorine in the molecule and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Biological Context and Signaling Pathway

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[1][3] A number of these compounds function by inhibiting key signaling pathways that are dysregulated in cancer cells. One of the most important of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[1][5][6] While the specific biological targets of this compound are a subject of ongoing research, its structural similarity to known kinase inhibitors suggests it could potentially interact with pathways like the EGFR pathway.

The following diagram illustrates a simplified overview of the EGFR signaling cascade and indicates a potential point of inhibition for a quinoline-based compound.

Caption: Simplified EGFR signaling pathway and a hypothetical point of inhibition by a quinoline derivative.

Conclusion

This technical guide provides a foundational understanding of the purity and assay considerations for this compound. The detailed experimental protocols for HPLC, NMR, and MS serve as a starting point for researchers to develop and validate their own analytical methods. The visualization of the EGFR signaling pathway provides a relevant biological context for the potential application of this and related quinoline derivatives in drug discovery, particularly in the field of oncology. As with any chemical intermediate, a thorough analytical characterization is paramount to ensure the reliability and reproducibility of research findings.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloro-quinoline-5-carbonitrile | 132586-14-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pharmacological Potential of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant pharmacological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a valuable resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of crucial signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer potency of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50), which represents the concentration of the compound required to inhibit cell growth or proliferation by 50%. A lower value indicates greater potency.

| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [3] |

| HCT-116 (Colon) | 5.34 | [3] | ||

| MCF-7 (Breast) | 5.21 | [3] | ||

| EGFR/HER-2 Inhibitor | Compound 5a | MCF-7 (Breast) | 0.025 - 0.082 | [4] |

| A-549 (Lung) | 0.025 - 0.082 | [4] | ||

| mTOR Inhibitor | PQQ | HL-60 (Leukemia) | 0.064 | [5][6] |

| 4-Anilinoquinoline-3-carbonitrile | Compound 51 | DLD1 (Colorectal) | 0.0318 | [7] |

| Compound 52 | DLD1 (Colorectal) | 0.03707 | [7] | |

| Compound 53 | DLD1 (Colorectal) | 0.04252 | [7] | |

| Quinoline-benzamide | Compound 4a | MCF-7 (Breast) | 36.07 | [8] |

| HeLa (Cervical) | 17.06 | [8] | ||

| N-alkylated, 2-oxoquinoline | Compounds 16-21 | HEp-2 (Larynx) | 49.01-77.67 (% inhibition) | [9] |

| 4,7-Disubstituted quinoline | Hydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [9] |

| HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [9] | ||

| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [9] |

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[1][10] Certain quinoline derivatives have been developed as potent inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors, thereby disrupting the entire mTOR kinase-dependent functions.[5]

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[11] Overexpression or activating mutations of EGFR are common in various cancers. Quinoline derivatives have been designed as EGFR inhibitors, competing with ATP at the kinase domain.[7][8]

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]

Materials and Reagents:

-

Desired cancer cell lines

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Quinoline derivatives to be tested

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the quinoline derivatives. Include vehicle and untreated controls.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one Schiff-base | Compound 6c | MRSA | 0.75 | [15] |

| VRE | 0.75 | [15] | ||

| MRSE | 2.50 | [15] | ||

| Substituted Quinoline | Compound 4 | MRSA | 0.75 | [16] |

| VRE | 0.75 | [16] | ||

| Compound 6 | C. difficile | 1.0 | [16] | |

| Quinoline-based Hydroxyimidazolium Hybrid | Compound 7b | S. aureus | 2 | [17] |

| M. tuberculosis H37Rv | 10 | [17] | ||

| 6-amino-4-methyl-1H-quinoline-2-one derivative | Compound 2 | B. cereus | 1.56 | [18][19] |

| S. aureus | 3.12 | [18][19] | ||

| Compound 6 | B. cereus | 3.12 | [18][19] | |

| S. aureus | 3.12 | [18][19] |

Experimental Protocol: Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][20]

Materials and Reagents:

-

Bacterial strains to be tested

-

Mueller-Hinton agar (MHA)

-

Quinoline derivatives

-

Sterile petri dishes

-

Inoculator

Procedure:

-

Prepare Antibiotic Plates: Prepare a series of MHA plates containing twofold serial dilutions of the quinoline derivative.

-

Prepare Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland.

-

Inoculate Plates: Inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

Caption: Experimental workflow for the agar dilution method.

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, HIV, and Zika virus.[10][21]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

| Derivative Class | Compound | Virus | IC50/EC50 (µM) | Reference |

| Quinolizidine | Compound 19 | Influenza A (H1N1) | 0.091 | [10] |

| Quinoline-triazole hybrid | Compound 6d | Influenza A (H1N1) | 0.30 | [11] |

| 2,4-disubstituted quinazoline | Compound 10a5 | Influenza A (H1N1) | 3.70 - 4.19 | [22] |

| Compound 17a | Influenza A (H1N1) | 3.70 - 4.19 | [22] | |

| Isoquinolone | Compound 1 | Influenza A and B | 0.2 - 0.6 | [23][24] |

| Compound 21 | Influenza A and B | 9.9 - 18.5 | [23][24] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.[25][26]

Materials and Reagents:

-

Susceptible host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Quinoline derivatives

-

Culture medium

-

Semi-solid overlay (e.g., agarose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate serial dilutions of the quinoline derivative with a known amount of virus.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay containing the compound.

-

Incubation: Incubate the plates for 2-3 days to allow plaque formation.

-

Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Caption: Experimental workflow for the plaque reduction assay.

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[27]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity can be assessed using models like the carrageenan-induced paw edema test, with results expressed as the effective dose that causes 50% inhibition (ED50). In vitro activity is often measured by the IC50 for the inhibition of inflammatory enzymes or mediators.

| Derivative Class | Compound | Assay | IC50/ED50 | Reference |

| 8-(tosylamino)quinoline | Compound 7 | NO, TNF-α, PGE2 production in RAW264.7 cells | 1-5 µM | [27] |

| Quinoline-pyrazole hybrid | Compound 12c | COX-2 Inhibition | 0.1 µM | [28] |

| Compound 14a | COX-2 Inhibition | 0.11 µM | [28] | |

| Compound 14b | COX-2 Inhibition | 0.11 µM | [28] | |

| 3-hydrazinoquinoxaline-2-thiol | QD | Carrageenan-induced paw edema in rats | 0.2 mg/ml (significant reduction in COX levels) | [29] |

Signaling Pathways in Inflammation Targeted by Quinoline Derivatives

The transcription factor NF-κB is a master regulator of the inflammatory response. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory genes.[27]

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[29]

Materials and Reagents:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Quinoline derivatives

-

Pletysmometer

Procedure:

-